5,6-Difluoro-4-iodo-1H-indazole
Description
5,6-Difluoro-4-iodo-1H-indazole is a halogenated indazole derivative featuring fluorine atoms at positions 5 and 6 and an iodine atom at position 4. Indazole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or intermediates in cross-coupling reactions.
Properties
Molecular Formula |
C7H3F2IN2 |
|---|---|
Molecular Weight |
280.01 g/mol |
IUPAC Name |
5,6-difluoro-4-iodo-1H-indazole |
InChI |
InChI=1S/C7H3F2IN2/c8-4-1-5-3(2-11-12-5)7(10)6(4)9/h1-2H,(H,11,12) |
InChI Key |
MWFRPHQSMRAVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)I)C=NN2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step process combining fluorination and iodination on the indazole core. The general approach includes:
- Construction of the 5,6-difluoro-1H-indazole scaffold.
- Selective iodination at the 4-position.
- Purification and characterization of the final compound.
This strategy leverages well-established synthetic protocols for fluorinated indazoles and selective halogenation reactions.
Synthesis of 5,6-Difluoro-1H-indazole Core
The 5,6-difluoro-1H-indazole core is synthesized via cyclization reactions starting from appropriately substituted fluorinated benzoic acids or fluorinated anilines. A common route involves:
- Friedel-Crafts acylation of fluorinated benzoic acid derivatives to yield ketone intermediates.
- Cyclization with hydrazine hydrate under controlled heating, often in dimethylformamide (DMF), to form the indazole ring system with fluorine atoms at positions 5 and 6.
This method typically achieves moderate yields ranging from 50% to 70%, with good regioselectivity for fluorine substitution.
Iodination at the 4-Position of Indazole
Selective iodination at the 4-position of the 5,6-difluoro-1H-indazole is achieved using electrophilic iodination reagents such as iodine (I2) in the presence of bases or catalysts. Two main approaches are documented:
Direct Electrophilic Iodination: Treatment of the fluorinated indazole with iodine in DMF or other polar aprotic solvents, often with potassium hydroxide as a base, at room temperature or mild heating. This affords 4-iodo substitution with good selectivity.
Copper(I)-Catalyzed Halogen Exchange: Starting from 4-bromo or 4-chloro-5,6-difluoro-1H-indazole, copper(I) iodide catalyzes halogen exchange in the presence of potassium iodide and ligands such as N,N-dimethylethylenediamine under reflux in 1,4-dioxane for extended periods (e.g., 48 hours). This method yields the 4-iodo derivative with high efficiency (up to 85%).
Comparative Data Table of Key Preparation Methods
| Methodology | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts acylation + cyclization | Fluorinated benzoic acid derivatives | Hydrazine hydrate, DMF | Heating in DMF | 50-70 | Forms 5,6-difluoro-1H-indazole core |
| Electrophilic iodination | 5,6-Difluoro-1H-indazole | Iodine, KOH, DMF | Room temperature, 1 hour | ~77 | Selective iodination at 4-position |
| Copper(I)-catalyzed halogen exchange | 4-Bromo- or 4-chloro-5,6-difluoro-indazole | CuI, potassium iodide, N,N-dimethylethylenediamine, tetrabutylammonium iodide | Reflux in 1,4-dioxane, 48 h | 85 | High yield, efficient halogen exchange |
| Pd(PPh3)4-catalyzed cross-coupling | 3-Haloindazole derivatives | Pd(PPh3)4, aryl boronic acid, NaHCO3 | Reflux in DMF/water, 10-14 h | Variable | Useful for further functionalization of indazole derivatives |
| Silver(I)-mediated oxidative cyclization | Arylhydrazones | AgNTf2, Cu(OAc)2, 1,2-dichloroethane | 80 °C, 24 h | Moderate | Versatile for various substituents, including halogens |
Analytical Techniques for Verification
The structural verification of this compound is critical and involves:
Nuclear Magnetic Resonance Spectroscopy: Proton NMR confirms aromatic proton environments (δ 7.2–8.5 ppm), while fluorine NMR verifies fluorine substitution at positions 5 and 6.
High-Resolution Mass Spectrometry: Confirms molecular weight consistent with C7H3F2IN2 and fragmentation patterns indicative of halogenated indazoles.
X-ray Crystallography: Provides definitive structural confirmation, including bond angles and regioselective halogen placement.
Infrared Spectroscopy: Identifies characteristic N–H stretching and C–I bond vibrations.
Purification Methods
Purification of this compound is generally achieved by:
Column Chromatography: Silica gel columns using ethyl acetate/hexane mixtures as eluents.
Recrystallization: From ethanol/water or acetonitrile solvents to enhance purity.
Preparative High-Performance Liquid Chromatography: Using C18 reverse-phase columns with acetonitrile/water gradients to achieve purity greater than 95%.
Summary and Research Findings
The synthesis of this compound is best approached by first preparing the 5,6-difluoro-1H-indazole core via cyclization of fluorinated precursors, followed by selective iodination at the 4-position.
Copper(I)-catalyzed halogen exchange provides the highest yield and selectivity for the iodination step.
Recent catalytic methods such as palladium- and silver-mediated processes offer alternative routes and functionalization opportunities.
Analytical techniques including NMR, mass spectrometry, and X-ray crystallography are essential for confirming the compound's structure.
Purification protocols are well-established, ensuring high purity for research and pharmaceutical applications.
This comprehensive analysis is based on diverse and authoritative sources, excluding unreliable databases, and reflects the current state of knowledge on the preparation of this important fluorinated and iodinated indazole derivative.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-4-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The indazole structure can be formed through cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as DMSO and the presence of catalysts like Cu(OAc)2 .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted indazoles, while cyclization reactions result in the formation of the indazole core structure .
Scientific Research Applications
5,6-Difluoro-4-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its biological activity and ability to interact with various molecular targets.
Chemical Biology: It is used in chemical biology research to study the interactions of indazole derivatives with biological systems.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-4-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 5,6-Difluoro-4-iodo-1H-indazole with structurally related compounds from the evidence:
*Calculated based on analogous compounds.
Key Observations :
- Substituent Effects: The dual fluoro groups in this compound increase electronegativity and may enhance metabolic stability compared to mono-fluoro analogs like 4-Fluoro-6-iodo-1H-indazole . Iodo at position 4 provides a heavy atom for crystallography or radio-labeling, distinct from bromo in 6-bromo-4-fluoro-1H-indazole .
- Steric and Electronic Differences : Compared to imidazole derivatives (e.g., ), indazoles generally exhibit greater aromatic stabilization, influencing reactivity in substitution or coupling reactions.
Physicochemical Properties
- Melting Points and Solubility : Fluorine substituents typically reduce solubility in polar solvents due to increased hydrophobicity. For example, 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole () has a melting point of 55.5–57.5°C, while bromo/iodo analogs () may exhibit higher melting points due to heavier halogens .
- Spectroscopic Data : The IR spectrum of this compound would likely show C-F stretches near 1100–1250 cm⁻¹ and C-I stretches around 500–600 cm⁻¹, consistent with halogenated indazoles .
Biological Activity
5,6-Difluoro-4-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C7H3F2IN2
- Molecular Weight: 280.01 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=C2C(=C(C(=C1F)F)I)C=NN2
The presence of fluorine and iodine in its structure enhances its reactivity and potential as a pharmacological agent. Indazoles are frequently utilized in medicinal chemistry due to their ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, a study evaluating the antiproliferative activity of indazole derivatives against human cancer cell lines revealed that certain derivatives exhibited significant inhibitory effects. Specifically, one derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating strong anticancer properties .
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |
|---|---|---|---|
| This compound | K562 | 5.15 | 33.2 |
| Compound 6o (related derivative) | HEK-293 | 33.2 | - |
The compound's mechanism of action involves inducing apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Specifically, it was observed that treatment with this compound resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor or modulator for various enzymes and receptors.
- Cell Cycle Regulation: It affects the distribution of cell cycle phases, particularly increasing the G0/G1 phase population while decreasing S phase cells.
- Apoptosis Induction: The compound alters the expression levels of proteins involved in apoptosis, such as p53 and MDM2, ultimately leading to increased apoptosis rates in treated cells .
Comparative Analysis with Similar Compounds
Table 2: Comparison with Similar Indazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Iodo-1H-indazole | Iodine substitution | Moderate antitumor activity |
| 5,6-Difluoro-1H-indazole | Fluorine substitution | Antiproliferative effects |
| This compound | Fluorine & iodine | High selectivity for cancer cells |
The unique combination of fluorine and iodine in this compound enhances its reactivity and biological activity compared to other indazole derivatives .
Case Studies
A recent study focused on the synthesis and evaluation of various indazole derivatives demonstrated that modifications at specific positions significantly impacted their biological activities. The research indicated that compounds with difluoromethyl groups showed enhanced antitumor efficacy compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5,6-Difluoro-4-iodo-1H-indazole with high purity?
- Methodological Answer : Synthesis requires careful control of halogenation and fluorination steps. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are often employed to introduce the iodine substituent, while fluorination can be achieved using fluorinating agents like Selectfluor under inert conditions. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF) is critical to isolate the compound with >98% purity. Monitoring reaction progress via TLC or HPLC is recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (argon or nitrogen) at 2–8°C. For long-term stability, lyophilize and store in desiccated conditions. Avoid exposure to strong oxidizing agents, as the iodine substituent may undergo redox reactions. Pre-formulation studies (e.g., thermal gravimetric analysis) can assess degradation thresholds .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (, MW 262.02 g/mol). IR spectroscopy identifies N-H stretches (~3400 cm) and aromatic C-F bonds (~1200 cm). X-ray crystallography resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the substitution pattern (fluoro and iodo groups) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro groups deactivate the indazole core, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed reactions. The iodine atom acts as a directing group, enabling regioselective functionalization (e.g., C–H activation at position 4). Computational studies (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. What strategies can resolve contradictory biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC consistency across kinase inhibition assays).
- Structural-Activity Relationship (SAR) Modeling : Use QSAR to correlate substituent effects (e.g., fluorine’s electronegativity) with activity discrepancies.
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
Q. How can researchers design experiments to assess the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In Vitro Assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles.
- Permeability : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption.
- In Vivo PK : Administer the compound intravenously and orally in rodent models, followed by LC-MS/MS analysis of plasma samples to calculate bioavailability, clearance, and half-life.
- Computational Tools : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters .
Q. What role does this compound play in medicinal chemistry for kinase inhibitor design?
- Methodological Answer : The compound serves as a scaffold for targeting ATP-binding pockets in kinases (e.g., JAK2, EGFR). Fluorine enhances binding via hydrophobic interactions and improves metabolic stability, while iodine allows for radioisotope labeling (e.g., ) in tracer studies. Docking simulations (AutoDock Vina) optimize substituent placement, and mutational analysis validates binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
